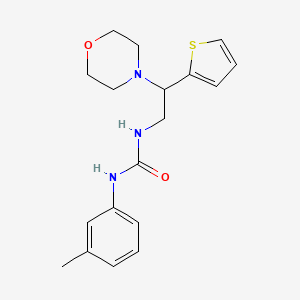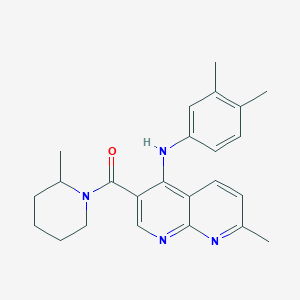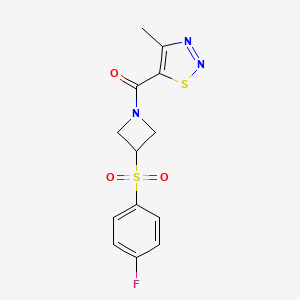
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea, also known as MTMU, is a chemical compound that has attracted significant attention in the scientific community due to its unique properties and potential applications. MTMU is a urea-based compound that has shown promising results in various research studies, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of tubulin, a protein that is involved in cell division. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory activity. The exact mechanism of action of this compound in inhibiting the hepatitis C virus is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the migration and invasion of cancer cells, which is essential for the metastasis of cancer. Additionally, this compound has been shown to reduce the production of inflammatory cytokines, which are involved in the inflammatory response. This compound has also been found to reduce the levels of certain enzymes that are involved in the replication of the hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea has several advantages for lab experiments. It is readily available, and its synthesis method is well-established. This compound has also been found to be relatively stable under various conditions, making it suitable for experiments that require long-term stability. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of this compound is not fully understood, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the research of 1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea. One potential direction is to investigate the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. Another potential direction is to explore the mechanism of action of this compound in inhibiting the hepatitis C virus. Additionally, further studies are needed to explore the full potential of this compound in various research fields, including medicinal chemistry and drug discovery.
Conclusion
In conclusion, this compound, or this compound, is a urea-based compound that has shown promising results in various research studies. This compound has potential applications in medicinal chemistry, particularly in the treatment of cancer, inflammatory diseases, and viral infections. The synthesis method of this compound is well-established, and it is readily available for research purposes. However, further studies are needed to explore the full potential of this compound and its mechanism of action.
Métodos De Síntesis
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 1-(2-aminoethyl)-3-(m-tolyl)urea with thiophene-2-carboxaldehyde in the presence of morpholine as a catalyst. The reaction takes place under mild conditions and yields this compound with high purity and yield. The synthesis method of this compound has been well-established, and it is readily available for research purposes.
Aplicaciones Científicas De Investigación
1-(2-Morpholino-2-(thiophen-2-yl)ethyl)-3-(m-tolyl)urea has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to exhibit antiviral activity against the hepatitis C virus, making it a potential candidate for the development of new antiviral drugs.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(2-morpholin-4-yl-2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-14-4-2-5-15(12-14)20-18(22)19-13-16(17-6-3-11-24-17)21-7-9-23-10-8-21/h2-6,11-12,16H,7-10,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOLKYNKKVFNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(2,2-Difluoroethoxy)pyridin-2-yl]-5-[(2S)-1-prop-2-ynylpyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2789722.png)

![3-Benzyl-3-aza-bicyclo[3.2.1]octane-8-carbonitrile](/img/structure/B2789724.png)
![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(3-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2789725.png)
![2-(isopentylthio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2789726.png)
![3-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/structure/B2789727.png)
![9-(4-ethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2789728.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2789729.png)


![3-Methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2789738.png)

![N-(3,4-dimethoxyphenethyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789742.png)
![2-(3-Methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2789745.png)